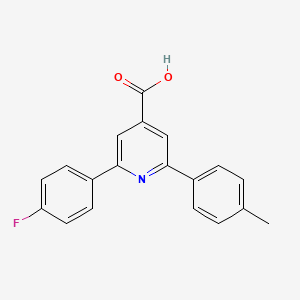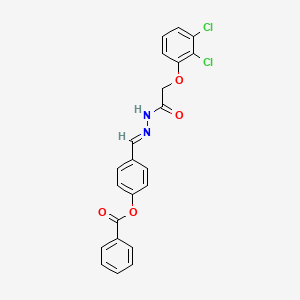
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C22H16Cl2N2O4 and a molecular weight of 443.29 g/mol . This compound is known for its unique chemical structure, which includes a dichlorophenoxy group, an acetyl group, and a carbohydrazonoyl group attached to a phenyl benzoate backbone. It is primarily used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
The synthesis of 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves several steps. The starting materials typically include 2,3-dichlorophenol, acetic anhydride, and hydrazine hydrate. The synthetic route generally follows these steps:
Formation of 2,3-Dichlorophenoxyacetic Acid: 2,3-dichlorophenol reacts with chloroacetic acid in the presence of a base to form 2,3-dichlorophenoxyacetic acid.
Acetylation: The 2,3-dichlorophenoxyacetic acid is then acetylated using acetic anhydride to form 2,3-dichlorophenoxyacetyl chloride.
Hydrazone Formation: The acetyl chloride reacts with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Coupling with Phenyl Benzoate: Finally, the carbohydrazonoyl intermediate is coupled with phenyl benzoate under appropriate conditions to yield the target compound.
Análisis De Reacciones Químicas
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition. Its structure makes it a potential candidate for probing biological pathways.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with hydrophobic pockets in proteins, while the carbohydrazonoyl group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition or activation of specific enzymes or receptors, thereby modulating biological pathways .
Comparación Con Compuestos Similares
Similar compounds to 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate include:
Methyl 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)benzoate: This compound has a similar structure but with a methyl ester group instead of a phenyl benzoate group.
4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: This compound differs by having a 2,4-dichlorophenoxy group instead of a 2,3-dichlorophenoxy group.
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate: This compound includes a methoxy group on the phenyl ring, which can alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .
Propiedades
Número CAS |
477733-42-9 |
|---|---|
Fórmula molecular |
C22H16Cl2N2O4 |
Peso molecular |
443.3 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H16Cl2N2O4/c23-18-7-4-8-19(21(18)24)29-14-20(27)26-25-13-15-9-11-17(12-10-15)30-22(28)16-5-2-1-3-6-16/h1-13H,14H2,(H,26,27)/b25-13+ |
Clave InChI |
OERPBBZHMJCXPR-DHRITJCHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C(=CC=C3)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12040598.png)
![2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040611.png)
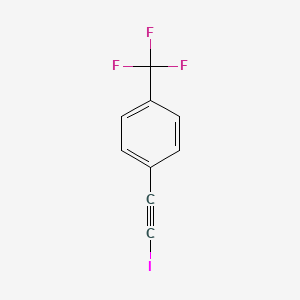

![methyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12040625.png)
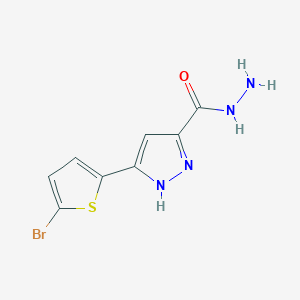


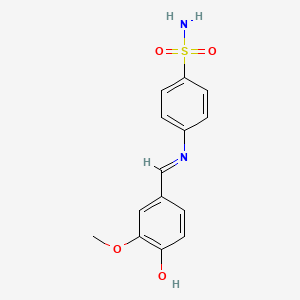


![Ethyl (2-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B12040663.png)
